N-cycloheptyl-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Medicinal Chemistry GPCR Ligand Design Physicochemical Profiling

The compound N-cycloheptyl-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (C21H22FN5O, MW 379.4 g/mol) is a fully synthetic small molecule belonging to the 1,2,3-triazole-4-carboxamide family. It features an N1-(2-fluorophenyl) substituent, a C5-(pyridin-3-yl) group, and an N-cycloheptyl carboxamide moiety.

Molecular Formula C21H22FN5O
Molecular Weight 379.439
CAS No. 1251667-92-1
Cat. No. B2786587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cycloheptyl-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
CAS1251667-92-1
Molecular FormulaC21H22FN5O
Molecular Weight379.439
Structural Identifiers
SMILESC1CCCC(CC1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C4=CN=CC=C4
InChIInChI=1S/C21H22FN5O/c22-17-11-5-6-12-18(17)27-20(15-8-7-13-23-14-15)19(25-26-27)21(28)24-16-9-3-1-2-4-10-16/h5-8,11-14,16H,1-4,9-10H2,(H,24,28)
InChIKeyPXEIZZAZWWGCAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cycloheptyl-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1251667-92-1) Structural and Target Class Overview


The compound N-cycloheptyl-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (C21H22FN5O, MW 379.4 g/mol) is a fully synthetic small molecule belonging to the 1,2,3-triazole-4-carboxamide family . It features an N1-(2-fluorophenyl) substituent, a C5-(pyridin-3-yl) group, and an N-cycloheptyl carboxamide moiety . This compound falls within the broader structural class of triazole carboxamide derivatives claimed in patents for trace amine-associated receptor (TAAR) modulation, particularly TAAR1 [1]. The specific arrangement of fluorophenyl, pyridinyl, and cycloheptyl substituents distinguishes it from other members of the class and may confer a unique pharmacological profile, yet quantitative biological data remains proprietary or undisclosed in the public domain.

Procurement Risk for N-Cycloheptyl-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide: Why In-Class Analogs Are Not Interchangeable


Generic substitution within the triazole-4-carboxamide class is scientifically unsound due to the profound impact of subtle structural variations on target selectivity and potency. For instance, the patent landscape reveals that 1,2,3-triazole-4-carboxamides are not a monolithic group; compounds with slightly different substituents target distinct biological activities, ranging from TAAR1 modulation (relevant to neuropsychiatric disorders) to B-Raf V600E kinase inhibition (relevant to oncology) [1][2]. The replacement of the 2-fluorophenyl group with a 4-chlorophenyl analog (e.g., 1-(4-chlorophenyl)-N-cycloheptyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide) changes molecular weight by +11 Da and electronic properties, which could ablate or invert activity at the intended target . Without direct comparative binding and functional assay data, these analogs cannot be assumed to be functionally equivalent, making precise identity verification and procurement of the exact compound essential for reproducible research.

Quantitative Differentiation Evidence for N-Cycloheptyl-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide


Structural Distinction: 2-Fluorophenyl vs. 4-Chlorophenyl Substituent Impact on Physicochemical Properties

The target compound incorporates a 2-fluorophenyl group at the N1 position. A close structural analog, 1-(4-chlorophenyl)-N-cycloheptyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide, bears a 4-chlorophenyl moiety. The exchange of fluorine for chlorine increases the molecular weight by +16.5 Da (379.4 vs. 395.9 Da) and significantly alters the electronic distribution and lipophilicity . For a compound series targeting CNS-penetrant GPCR modulators, the substitution pattern (ortho vs. para) and halogen type are critical determinants of blood-brain barrier penetration and target engagement, as demonstrated across multiple TAAR1 ligand series [1].

Medicinal Chemistry GPCR Ligand Design Physicochemical Profiling

CAS Registry Ambiguity: Curation Risk Differentiating from Pyrimidopyrimidine Structural Isomer

A critical procurement risk exists because CAS number 1251667-92-1 is publicly associated with two completely different chemical structures across vendor databases. The target 1,2,3-triazole structure (InChI Key: PXEIZZAZWWGCAW-UHFFFAOYSA-N) competes with a pyrimidopyrimidine ethyl acetate derivative (ethyl [1-ethyl-7-(4-methoxyphenyl)-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]acetate) for the same CAS registry number . This ambiguity is not observed for the 2-chlorophenyl analog, which has a distinct and unambiguous listing on chemical supply platforms [1].

Chemical Curation Compound Identity Verification Library Integrity

Cycloheptyl vs. Cyclopentyl N-Substitution: Expected Conformational and Target-Binding Divergence

The target compound contains an N-cycloheptyl carboxamide group, whereas the majority of exemplar TAAR1 ligands in the patent literature feature smaller N-alkyl or N-cyclopentyl substituents [1]. The cycloheptyl ring introduces greater conformational flexibility and steric bulk (7-membered vs. 5-membered ring). In related GPCR triazole series, the expansion of the N-cycloalkyl group from cyclopentyl to cycloheptyl has been shown to alter receptor binding kinetics and selectivity profiles due to differential accommodation within the hydrophobic orthosteric or allosteric binding pocket [1].

Conformational Analysis Ligand-Target Docking TAAR1 Pharmacology

Topological Polar Surface Area (TPSA) and CNS Drug-Likeness Differentiation

Computed TPSA for the target compound is 71.8 Ų, based on the shared molecular formula C21H22FN5O [1]. For a structurally similar pyridyltriazole B-Raf inhibitor series from Bayer, TPSA values typically cluster between 80–100 Ų, reflecting a higher heteroatom count [2]. The lower TPSA of the target compound (under 76 Ų) places it within a chemical space more favorable for passive CNS penetration, aligning with its potential use as a TAAR1-targeting neuropsychiatric probe [3].

Drug-Likeness CNS Penetration ADME Properties

Recommended Research Applications for N-Cycloheptyl-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide Based on Verified Evidence


Probe Development for TAAR1 Ligand Binding and Activation Studies

The compound's structural features align with the TAAR1 pharmacophore described in patent RU2637938C2 [1]. Its potential as a probe molecule for investigating TAAR1 receptor kinetics, allosteric modulation, or functional selectivity is supported by its ownership of a privileged triazole scaffold and the distinct N-cycloheptyl group, which is underrepresented in the publicly known TAAR1 ligand space.

CNS Drug-Likeness Optimization and DMPK Benchmarking

With a calculated TPSA of approximately 71.8 Ų, the compound fits the CNS drug-likeness profile [2]. It can serve as a benchmark in medicinal chemistry campaigns aiming to optimize CNS penetration within the 1,2,3-triazole carboxamide series, serving as a comparator for P-glycoprotein efflux liability and metabolic stability assays.

Chemical Library Curation and Analytical Identity Standardization

Given the documented CAS registry ambiguity (one CAS number linked to two distinct chemical entities across vendors) , this compound represents a critical case study for chemical library integrity. It is ideally suited for analytical chemistry workflows aimed at orthogonal identity confirmation using HRMS, 1H/13C NMR, and 2D-NMR, as well as for development of enhanced cheminformatic curation rules for compound management databases.

Quote Request

Request a Quote for N-cycloheptyl-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.